The synthesis of PSB-16671 typically involves the use of 1,2-diketones and hydrazides through a condensation reaction. The general method includes the following steps:
Technical details regarding the synthesis include the use of supercritical fluid chromatography for the separation of regioisomers and high-performance liquid chromatography for purity assessment .
PSB-16671 features a complex molecular structure characterized by its specific functional groups that facilitate its interaction with GPR84. The exact molecular formula and structural representation can be derived from detailed spectral analysis techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
PSB-16671 undergoes several chemical reactions that are crucial for its biological activity. These include:
Technical details involve kinetic studies that assess the binding affinity and efficacy of PSB-16671 compared to other known agonists.
The mechanism of action for PSB-16671 primarily involves its binding to GPR84, leading to receptor activation. Upon binding:
Relevant data from pharmacokinetic studies indicate that PSB-16671 has favorable absorption characteristics, making it a candidate for further development in therapeutic applications.
PSB-16671 has potential applications in scientific research focused on:
Research continues to evaluate its efficacy and safety profiles through preclinical models, aiming to establish a foundation for clinical applications .
GPR84 is a Gi-coupled class A GPCR predominantly expressed on immune cells such as monocytes, macrophages, neutrophils, and microglia. Its expression is markedly upregulated during inflammation (e.g., by LPS or TNFα stimulation), positioning it as a critical mediator of innate immune responses [2] [6]. Activation of GPR84 triggers pro-inflammatory signaling cascades, including:
In disease models, GPR84 amplifies pathological inflammation. For example, in concanavalin A-induced immune-mediated liver injury, GPR84 deficiency reduces serum ALT/AST levels, hepatic apoptosis, and inflammatory cell infiltration. Flow cytometry reveals that GPR84-knockout mice exhibit reduced Kupffer cell activation and monocyte recruitment (CD11b⁺Ly6ClowLy6G⁻ cells) [10]. Additionally, GPR84 activation in macrophages enhances phagocytic clearance of cancer cells, particularly when combined with CD47 blockade ("don't eat me" signal inhibition), suggesting a role in immunosurveillance [8] [9].
Table 1: GPR84-Mediated Immune Signaling Pathways
Signaling Pathway | Downstream Effects | Functional Outcomes |
---|---|---|
Gi/cAMP inhibition | Reduced PKA activity | Enhanced leukocyte chemotaxis |
MAPK (ERK/JNK/p38) | Inflammatory gene transcription | Cytokine production (TNFα, IL-6) |
NF-κB translocation | CCL2/CXCL1 upregulation | Monocyte/macrophage recruitment |
PI3K/Akt | Cell survival signals | Phagocytosis potentiation |
Endogenous activators of GPR84 include medium-chain fatty acids (MCFAs) with 9–14 carbon chains, such as decanoic acid (C10:0), undecanoic acid (C11:0), and lauric acid (C12:0). 3-Hydroxy lauric acid (3-OH-C12) demonstrates higher efficacy than non-hydroxylated MCFAs due to additional polar interactions [6]. However, MCFAs suffer from low in vivo potency (EC50 ~0.8–48 µM) and physiological limitations: circulating concentrations (~0.5 mM) may be insufficient for robust receptor activation, and they lack selectivity versus other fatty acid receptors [5] [6].
Synthetic agonists overcome these limitations:
Cryo-EM structures reveal that GPR84 contains a hydrophobic nonane tail-recognition pocket that sterically restricts ligand chain length, explaining its selectivity for MCFAs. Two disulfide bonds (Cys93³·²⁵-Cys168ᴱᶜˡ² and Cys11ᴺᵀ-Cys166ᴱᶜˡ²) create an occluded orthosteric binding site, accessible only to amphipathic ligands with defined geometry [6] [8].
Table 2: Select Synthetic GPR84 Agonists
Compound | Chemical Class | Reported Potency (EC50) | Key Features |
---|---|---|---|
6-OAU | Pyrimidine derivative | 14–512 nM (cAMP) | Pro-phagocytic; in vivo efficacy |
2-HTP/ZQ-16 | Pyrimidinediol | 1–144 nM (cAMP) | High potency; arrestin recruitment |
PSB-1584 | Radiolabeled agonist | 3.2–5 nM (cAMP) | Used for receptor localization |
Embelin | Natural quinone | 89–200 nM (cAMP) | Anti-atherogenic effects |
DL-175 | Biased agonist | 33 nM (cAMP) | Minimal arrestin signaling |
PSB-16671 (di(5,7-difluoro-1H-indole-3-yl)methane) is a fluorinated analog of 3,3′-diindolylmethane (DIM) developed through structure-activity optimization. It exhibits significantly enhanced potency (EC50 = 41.3 nM in cAMP accumulation assays) and efficacy compared to DIM [1] [4]. Key structural features include:
PSB-16671 is classified as a dual orthosteric/allosteric agonist:
Functionally, PSB-16671 displays biased signaling: It potently inhibits adenylyl cyclase (cAMP EC50 = 41.3 nM) but shows weaker β-arrestin recruitment (EC50 = 5.47 µM), suggesting preferential engagement of G-protein pathways [1] [4]. Crucially, unlike DIM, PSB-16671 exhibits consistent affinity for both human and mouse GPR84 orthologues, making it invaluable for translational studies [4] [5]. However, in mouse bone-marrow neutrophils, some G-protein activation may occur via off-target effects, necessiting careful interpretation of cellular data [4].
Table 3: PSB-16671 Pharmacological Profile
Property | Value | Assay System |
---|---|---|
Chemical name | Di(5,7-difluoro-1H-indole-3-yl)methane | IUPAC nomenclature |
Molecular formula | C₁₇H₁₀F₄N₂ | Elemental analysis |
Orthosteric EC50 | 41.3 nM | cAMP accumulation (hGPR84) |
β-arrestin EC50 | 5.47 µM | β-Arrestin recruitment |
Allosteric KB | 634 nM | Modulation of 2-HTP response |
Selectivity | >100-fold vs. related fatty acid receptors/AhR | Functional screening |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: